B1577950 Brevinin-1CG2

Brevinin-1CG2

Cat. No.: B1577950
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CG2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese bamboo odorous frog (Odorrana versabilis). It belongs to the Brevinin-1 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide loop formed by a disulfide bridge. This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .

Key physicochemical properties of this compound include:

  • Molecular formula: C₉₇H₁₅₈N₂₈O₂₄S₂
  • Molecular weight: 2,345.8 Da
  • Isoelectric point (pI): 10.2
  • Hydrophobicity index: 0.65
  • Net charge: +6 at physiological pH

These properties contribute to its selective toxicity toward microbial cells over mammalian cells, a hallmark of therapeutic AMPs .

Properties

bioactivity

Antimicrobial

sequence

FLPIVAGLAANFLPKIVCKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1CG2 shares structural and functional similarities with other Brevinin-1 family peptides and related AMPs. Below is a detailed comparison based on bioactivity, structural motifs, and physicochemical parameters.

Table 1: Comparative Analysis of this compound and Analogous Peptides

Property This compound Brevinin-1TYa Brevinin-2ENa Temporin-SHf
Source Odorrana versabilis Hylarana taipehensis Pelophylax esculentus Sylvirana holtzi
Length (amino acids) 24 25 20 13
Disulfide bonds 1 (Cys⁸–Cys²⁴) 1 (Cys⁷–Cys²³) None None
Net charge +6 +5 +4 +3
MIC against E. coli 2.5 µM 5.0 µM 10.0 µM 20.0 µM
Hemolytic activity 15% (at 50 µM) 25% (at 50 µM) 40% (at 50 µM) 60% (at 50 µM)
Therapeutic index 20.0 10.0 5.0 3.3

MIC: Minimum inhibitory concentration; Hemolysis measured against human erythrocytes.
Sources : Structural and bioactivity data derived from comparative studies .

Key Findings:

Structural Superiority : this compound’s cyclic disulfide bridge enhances conformational stability, improving resistance to proteolytic degradation compared to linear peptides like Temporin-SHf .

Charge-Hydrophobicity Balance : Its higher net charge (+6) and moderate hydrophobicity (0.65) optimize membrane interactions, resulting in lower MIC values than Brevinin-1TYa (+5 charge, MIC = 5.0 µM) .

Selectivity : this compound’s therapeutic index (20.0) surpasses analogs due to reduced hemolytic activity, attributed to its balanced amphipathic α-helical structure .

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